

An In-depth Technical Guide to 2-Methylcyclopentanecarboxylic Acid (CAS: 5454-78-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylcyclopentanecarboxylic acid

Cat. No.: B1361535

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Methylcyclopentanecarboxylic acid** (CAS: 5454-78-4), a key chiral building block in organic synthesis. The document details its chemical and physical properties, stereoisomerism, and provides an in-depth look at established synthesis methodologies, including detailed experimental protocols. Furthermore, it explores the applications of this compound, particularly its role as a precursor to bioactive molecules in medicinal chemistry and drug development. All quantitative data is presented in structured tables for clarity, and key synthetic and logical pathways are visualized using diagrams.

Chemical and Physical Properties

2-Methylcyclopentanecarboxylic acid is a cyclic carboxylic acid characterized by a five-membered cyclopentane ring substituted with a methyl group and a carboxylic acid functionality.^[1] Its physical state can be a colorless to pale yellow liquid or a solid, depending on purity and temperature.^[1] The presence of the carboxylic acid group confers acidic properties and allows for a variety of chemical transformations such as esterification and

amidation.[1][2] It exhibits moderate solubility in polar solvents like water and greater solubility in organic solvents.[1][2]

Table 1: Physicochemical Properties of **2-Methylcyclopentanecarboxylic Acid**

Property	Value	Source(s)
CAS Number	5454-78-4	[1][3]
Molecular Formula	C ₇ H ₁₂ O ₂	[1][3]
Molecular Weight	128.17 g/mol	[3]
IUPAC Name	2-methylcyclopentane-1-carboxylic acid	[3]
Boiling Point	183-185 °C at 16 mmHg	
Flash Point	99.5 °C	
Appearance	Colorless to light yellow liquid/solid	[1][4]
Purity	Typically ≥97%	[4]

Table 2: Computed Properties of **2-Methylcyclopentanecarboxylic Acid**

Property	Value	Source(s)
XLogP3-AA	1.8	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	1	[3]
Exact Mass	128.083729621 Da	[3]
Topological Polar Surface Area	37.3 Å ²	[3]
Heavy Atom Count	9	[3]
Complexity	120	[3]

Stereoisomerism

2-Methylcyclopentanecarboxylic acid possesses two adjacent stereocenters at the C1 and C2 positions of the cyclopentane ring. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers can be categorized into two pairs of enantiomers: the trans isomers ((1R,2R) and (1S,2S)) and the cis isomers ((1R,2S) and (1S,2R)). The stereochemical complexity of this molecule makes it a valuable chiral starting material for the synthesis of complex, stereochemically defined target molecules.

Synthesis Methodologies

The synthesis of **2-methylcyclopentanecarboxylic acid** and its derivatives can be achieved through several established organic chemistry reactions. The most prominent methods include the Favorskii rearrangement of α -halo ketones and the catalytic hydrogenation of aromatic precursors.

Favorskii Rearrangement

The Favorskii rearrangement is a powerful method for the ring contraction of cyclic α -halo ketones to produce carboxylic acids or their derivatives.[\[5\]](#)[\[6\]](#) In the context of synthesizing

cyclopentanecarboxylic acid derivatives, this typically involves the treatment of a 2-halocyclohexanone with a base.[5]

This protocol is a generalized procedure based on the Favorskii rearrangement of a substituted 2-chlorocyclohexanone.

Materials:

- Substituted 2-chlorocyclohexanone
- Sodium methoxide (NaOMe)
- Anhydrous methanol (MeOH)
- Anhydrous diethyl ether (Et₂O)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Magnesium sulfate (MgSO₄)
- Standard laboratory glassware for organic synthesis under inert atmosphere

Procedure:

- A solution of the substituted 2-chlorocyclohexanone in anhydrous diethyl ether is prepared.
- A fresh solution of sodium methoxide in methanol is prepared by reacting sodium metal with anhydrous methanol at 0 °C under an argon atmosphere.
- The ethereal solution of the ketone is transferred via cannula to the freshly prepared sodium methoxide solution at 0 °C.
- The resulting mixture is allowed to warm to room temperature and then heated to reflux (approximately 55 °C) for 4 hours.
- After cooling to room temperature and then to 0 °C in an ice bath, the reaction is quenched by the careful addition of saturated aqueous ammonium chloride.

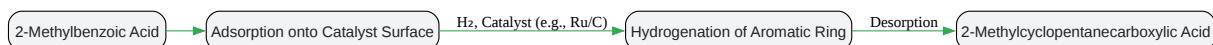
- The layers are separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product, a methyl cyclopentanecarboxylate derivative, is purified by silica gel flash chromatography.
- Subsequent hydrolysis of the ester (e.g., using aqueous NaOH followed by acidification) will yield the desired carboxylic acid.

[Click to download full resolution via product page](#)

Caption: Favorskii rearrangement of 2-methyl-2-chlorocyclohexanone.

Catalytic Hydrogenation of Aromatic Precursors

A direct route to **2-methylcyclopentanecarboxylic acid** involves the catalytic hydrogenation of a suitable aromatic precursor, such as 2-methylbenzoic acid (o-toluiic acid). This method reduces the aromatic ring to a saturated cycloalkane.


This is a generalized protocol for the hydrogenation of a substituted benzoic acid.

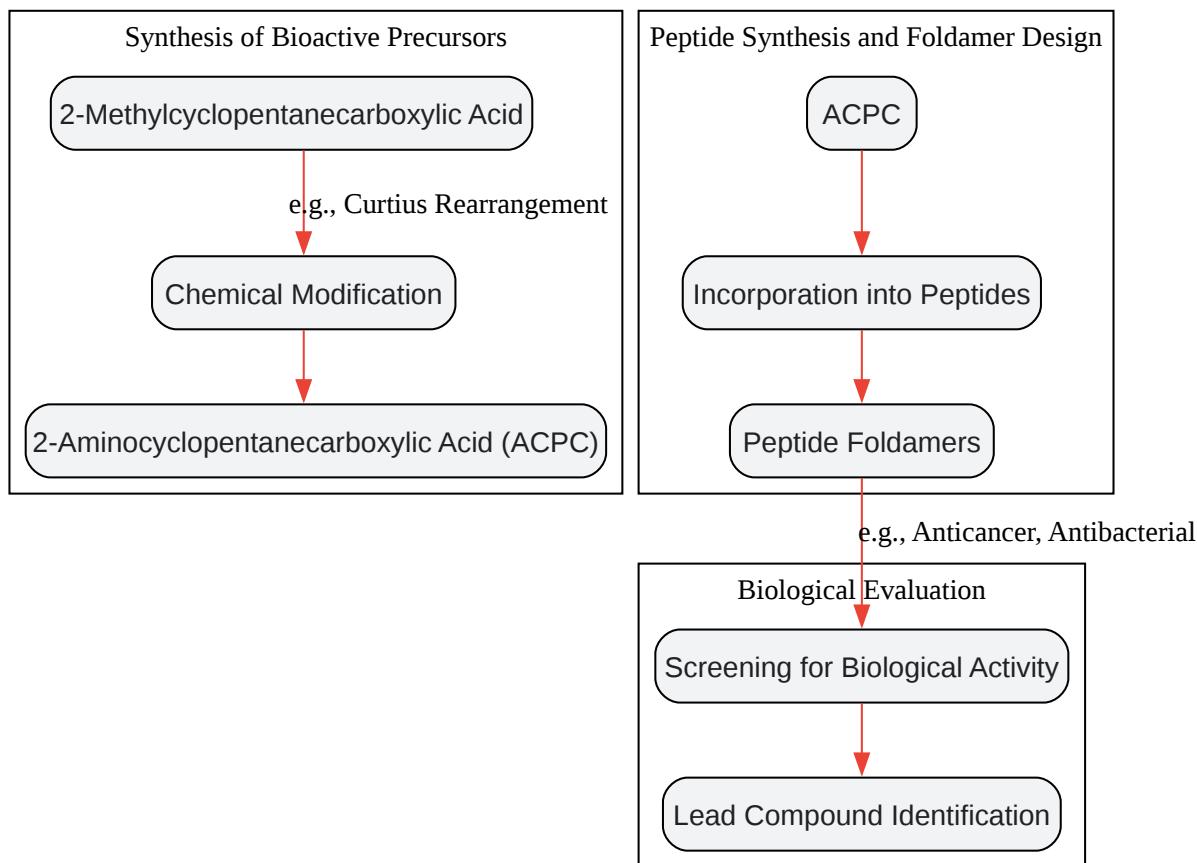
Materials:

- 2-Methylbenzoic acid
- Supported transition metal catalyst (e.g., 5% Ru/C, Pt/TiO₂)
- Solvent (e.g., n-hexane, or a binary mixture like 1,4-dioxane and water)
- High-pressure autoclave reactor
- Hydrogen gas (H₂)

Procedure:

- The autoclave reactor is charged with 2-methylbenzoic acid and the catalyst.
- The reactor is flushed with an inert gas (e.g., nitrogen) to remove air.
- The solvent is added, and the reactor is sealed.
- The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 50-150 bar).
- The reaction mixture is heated to the target temperature (e.g., 80-150 °C) with vigorous stirring.
- The reaction is monitored for hydrogen uptake.
- Upon completion, the reactor is cooled, and the pressure is carefully released.
- The reaction mixture is filtered to remove the catalyst.
- The solvent is removed under reduced pressure to yield the crude **2-methylcyclopentanecarboxylic acid**.
- The product can be further purified by distillation or recrystallization.

[Click to download full resolution via product page](#)


Caption: Catalytic hydrogenation of 2-methylbenzoic acid.

Applications in Drug Development and Medicinal Chemistry

While **2-methylcyclopentanecarboxylic acid** itself is not widely reported as a pharmacologically active agent, it serves as a crucial chiral building block in the synthesis of more complex molecules with therapeutic potential. Its primary application lies in its conversion

to derivatives such as 2-aminocyclopentanecarboxylic acid (ACPC), which are conformationally constrained β -amino acids.

These ACPC derivatives are of significant interest in the field of peptide foldamers. The incorporation of these constrained amino acids into peptides can induce stable, predictable secondary structures, such as helices and turns. This allows for the design of peptidomimetics with enhanced biological activity, improved metabolic stability, and specific receptor binding properties. These foldamers have shown promise in various therapeutic areas, including as anticancer, antibacterial, and antiviral agents.

[Click to download full resolution via product page](#)

Caption: Role of **2-methylcyclopentanecarboxylic acid** in drug development.

Spectroscopic Data

The structural elucidation of **2-methylcyclopentanecarboxylic acid** relies on standard spectroscopic techniques.

Table 3: Characteristic Spectroscopic Data for Carboxylic Acids

Spectroscopy Type	Key Features and Expected Ranges	Source(s)
Infrared (IR) Spectroscopy	- Very broad O-H stretch: 2500-3300 cm^{-1} - C=O stretch: 1710-1760 cm^{-1}	[7][8]
^1H NMR Spectroscopy	- Carboxylic acid proton (-COOH): singlet, $\sim 12 \delta$ (highly variable)	[7][8]
^{13}C NMR Spectroscopy	- Carboxyl carbon (-COOH): 165-185 δ	[7][8]
Mass Spectrometry	- Molecular ion peak (M^+) corresponding to the molecular weight.	[3]

Note: Specific spectral data for **2-methylcyclopentanecarboxylic acid** can be found in spectral databases such as the NIST WebBook and PubChem.[1][3]

Safety and Handling

2-Methylcyclopentanecarboxylic acid is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[3] It may also cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Methylcyclopentanecarboxylic acid is a versatile and valuable chiral building block in organic synthesis. Its well-defined stereochemistry and reactive carboxylic acid functionality make it an important starting material for the construction of complex, stereochemically rich molecules. While not a therapeutic agent itself, its role as a precursor to conformationally constrained amino acids highlights its significance in the field of medicinal chemistry and drug discovery, particularly in the development of novel peptide-based therapeutics. The synthetic methodologies outlined in this guide provide a solid foundation for researchers working with this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 229502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl cyclopentanecarboxylate | C7H12O2 | CID 78365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylcyclopropanecarboxylic acid [webbook.nist.gov]
- 4. CAS 5454-78-4: 2-methylcyclopentanecarboxylic acid [cymitquimica.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methylcyclopentanecarboxylic Acid (CAS: 5454-78-4)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1361535#2-methylcyclopentanecarboxylic-acid-cas-number-5454-78-4>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com